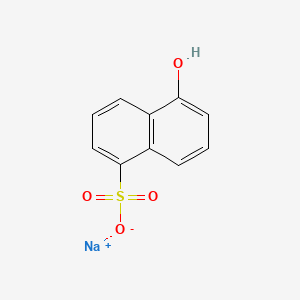

Sodium 5-hydroxynaphthalene-1-sulphonate

Description

Contextualization of Naphthalene (B1677914) Core Structures in Organic Synthesis and Applied Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental building block in organic synthesis. Its planar structure and electron-rich nature allow for a variety of chemical modifications, leading to a vast array of derivatives with tailored properties. These derivatives are pivotal in the creation of dyes, pigments, surfactants, and pharmaceuticals. In applied chemistry, the robustness of the naphthalene core ensures stability in final products, making it a preferred scaffold for industrial applications.

Overview of Sulfonate and Hydroxyl Functionality in Naphthalene Chemistry

The introduction of sulfonate (SO₃⁻) and hydroxyl (-OH) groups onto the naphthalene ring significantly alters its physicochemical properties. The sulfonate group, being highly polar, imparts water solubility to the otherwise hydrophobic naphthalene structure. This characteristic is crucial for applications in aqueous media, such as in the textile industry for dyeing processes. The hydroxyl group, on the other hand, can act as a hydrogen bond donor and a site for further chemical reactions, enhancing the molecule's reactivity and potential for creating more complex structures. The interplay between these two functional groups on the naphthalene core gives rise to a class of compounds known as hydroxynaphthalenesulfonates, which exhibit unique spectroscopic and chemical behaviors.

Significance of Sodium 5-hydroxynaphthalene-1-sulphonate within the Class of Hydroxynaphthalenesulfonates

Among the various hydroxynaphthalenesulfonates, this compound holds a position of notable importance. nih.govnih.gov Its specific substitution pattern, with the hydroxyl group at the 5-position and the sulfonate group at the 1-position, results in distinct electronic and steric properties. This particular arrangement influences its fluorescence characteristics and its reactivity as a coupling component in azo dye synthesis. Its utility extends to being a key intermediate in the production of various colorants and as a sensitizer (B1316253) in printing technologies. google.com

Scope and Objectives of Academic Inquiry on this compound and Its Analogues

Academic and industrial research continues to explore the potential of this compound and its related compounds. The primary objectives of these investigations include the optimization of its synthesis to develop more efficient and environmentally benign production methods. google.com Furthermore, there is a significant focus on understanding its spectroscopic properties to develop novel fluorescent probes and sensors for analytical applications. The study of its analogues, where the positions of the functional groups are varied, allows for a systematic investigation of structure-property relationships within this class of compounds. This ongoing research aims to broaden the application spectrum of hydroxynaphthalenesulfonates in materials science, analytical chemistry, and industrial processes.

Physicochemical Properties

The distinct chemical and physical characteristics of this compound are foundational to its utility in various scientific and industrial domains. A comprehensive understanding of these properties is essential for its effective application and for the development of new technologies based on this compound.

Chemical Identification

The compound is systematically named this compound. nih.gov It is also commonly referred to as Sodium 1-naphthol-5-sulfonate. nih.gov The Chemical Abstracts Service (CAS) has assigned the registry number 5419-77-2 to this specific chemical entity. epa.gov

| Property | Value |

| IUPAC Name | sodium;5-hydroxynaphthalene-1-sulfonate nih.gov |

| CAS Registry Number | 5419-77-2 nih.gov |

| Molecular Formula | C₁₀H₇NaO₄S nih.gov |

| Molecular Weight | 246.22 g/mol nih.gov |

| Canonical SMILES | C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)O.[Na+] nih.gov |

| InChI Key | HWQLBKMVMXBGRC-UHFFFAOYSA-M chemicalbook.com |

Physical Characteristics

This compound typically presents as a solid. While specific details on its appearance can vary depending on the grade and purity, it is generally found as a crystalline powder. Information regarding its solubility indicates that like many sulfonated aromatic compounds, it is soluble in water. atamanchemicals.com This solubility is a key feature, enabling its use in aqueous-based systems. Detailed quantitative data on its melting and boiling points are not consistently reported across standard chemical databases, which is common for salts that may decompose at high temperatures.

Synthesis and Manufacturing

The industrial production of this compound is a critical process that has been refined to ensure high purity and yield. The primary method involves the sulfonation of 1-naphthol, followed by purification steps.

Sulfonation of 1-Naphthol

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 1-naphthol. In this reaction, a sulfonating agent, typically sulfuric acid or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), is used to introduce the sulfonic acid group onto the naphthalene ring. The reaction conditions, such as temperature and reaction time, are carefully controlled to favor the formation of the desired isomer, 5-hydroxy-1-naphthalenesulfonic acid. The regioselectivity of the sulfonation is influenced by both kinetic and thermodynamic factors, as well as the steric and electronic effects of the hydroxyl group.

A patented method describes a process starting with disodium (B8443419) 1,5-naphthalenedisulfonate, which is treated with caustic soda under high pressure and temperature (227-230 °C) for 20 hours. google.com This process results in the formation of this compound. google.com

Separation and Purification

Following the sulfonation reaction, the product mixture contains the desired 5-hydroxy-1-naphthalenesulfonic acid along with other isomers and unreacted starting materials. The separation of the target compound is a crucial step. One method involves adjusting the pH of the reaction mixture to precipitate the desired sulfonic acid. The crude product is then collected by filtration.

Further purification is often necessary to achieve the high purity required for most applications. This can involve recrystallization from a suitable solvent or a series of washing steps. In one patented method, after the initial reaction, the mixture is cooled, and water is added to adjust the crystallinity. google.com The mixture is then filtered to remove byproducts. google.com The filtrate is subsequently cooled to 10°C and centrifuged to obtain the solid this compound with a purity of 98-99%. google.com The final product is the sodium salt, which is typically more stable and easier to handle than the free sulfonic acid.

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of this compound are accomplished through various spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure and composition of the compound.

Spectroscopic Analysis

UV-Visible Spectroscopy: The ultraviolet-visible (UV-Vis) spectrum of this compound in a solvent like water exhibits characteristic absorption bands corresponding to the π-π* electronic transitions within the naphthalene ring system. The positions and intensities of these bands are influenced by the hydroxyl and sulfonate substituents.

Fluorescence Spectroscopy: This compound is known to be fluorescent. Upon excitation at an appropriate wavelength, it emits light at a longer wavelength. The fluorescence properties, including the emission maximum and quantum yield, are sensitive to the local environment, such as solvent polarity and pH. This sensitivity makes it a valuable tool in certain analytical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms on the naphthalene ring. nih.gov The chemical shifts and coupling patterns of the aromatic protons are distinct for the 5,1-substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and their electronic environments. chemicalbook.com The chemical shifts of the carbon atoms are indicative of the substitution pattern on the naphthalene core. chemicalbook.com

Chromatographic and Analytical Methods

High-performance liquid chromatography (HPLC) is a primary analytical technique for determining the purity of this compound and for separating it from its isomers. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is commonly employed. Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.

Applications in Chemical Research and Industry

This compound is a versatile chemical with a range of applications in both academic research and industrial manufacturing. google.com Its unique combination of a hydroxyl and a sulfonate group on the naphthalene core underpins its utility.

Fluorescent Probes and Sensors

The inherent fluorescence of this compound makes it a candidate for the development of fluorescent probes and sensors. Its fluorescence characteristics can be modulated by the presence of specific analytes, such as metal ions or small organic molecules. This property is exploited in analytical chemistry to create sensitive and selective methods for detecting and quantifying these substances. Research in this area focuses on modifying the structure of the molecule to enhance its sensitivity and selectivity for particular targets.

Dye Intermediate

A significant industrial application of this compound is its use as a key intermediate in the synthesis of azo dyes. google.com The hydroxyl group activates the naphthalene ring for electrophilic substitution, and the compound readily undergoes coupling reactions with diazonium salts to form a wide variety of azo dyes. These dyes are used extensively in the textile, leather, and paper industries. The sulfonate group provides water solubility to the final dye product, which is essential for the dyeing process. For example, it is used in the preparation of dyes like direct dark blue L and Lake Bordeaux BLC. google.com

Polymer and Materials Science

In the realm of polymer chemistry and materials science, this compound and its derivatives can be incorporated into polymer chains or used as additives to impart specific properties to materials. For instance, its incorporation can enhance the thermal stability or confer flame retardant properties to polymers. Furthermore, its fluorescent nature can be utilized to create fluorescent polymers for applications in optoelectronics and as tracers in various systems. It has also been used in the synthesis of sensitizers for laser printing. google.com

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;5-hydroxynaphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S.Na/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQLBKMVMXBGRC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202542 | |

| Record name | Sodium 5-hydroxynaphthalene-1-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5419-77-2, 79873-34-0 | |

| Record name | Sodium 5-hydroxynaphthalene-1-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005419772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 5-hydroxy-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079873340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 5-hydroxy-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 5-hydroxynaphthalene-1-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 5-hydroxynaphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for Sodium 5 Hydroxynaphthalene 1 Sulphonate

Historical and Current Synthetic Routes to 5-hydroxynaphthalene-1-sulphonic Acid Precursors

The production of 5-hydroxynaphthalene-1-sulphonic acid involves multi-step syntheses from naphthalene (B1677914) derivatives. Key historical and current methods include alkali fusion of specific naphthalene disulfonates and the sulfonation followed by hydrolysis of certain aminonaphthalene sulfonic acids.

Alkali Fusion Pathways for Substituted Naphthalene Disulfonates

A significant route for producing 5-hydroxynaphthalene-1-sulphonic acid is through the alkali fusion of disodium (B8443419) 1,5-naphthalenedisulfonate. google.com This process involves heating the disulfonate with a concentrated sodium hydroxide (B78521) solution under high pressure. One mole of the sulfonate group is substituted by a hydroxyl group, while the other remains, yielding the desired product.

A patented method outlines a high-pressure process where disodium 1,5-naphthalenedisulfonate (99.1% to 99.3% purity) is reacted with a 27% to 35% caustic soda (sodium hydroxide) solution. google.com The feed ratio of the disulfonate to the caustic soda solution is typically between 1:1.5 and 1:1.75. google.com The reaction is carried out in a high-pressure kettle, heated to 227-230°C for 20 hours, with the pressure maintained at 1-2 MPa. google.com This high-temperature, high-pressure environment facilitates the nucleophilic aromatic substitution of a sulfonate group with a hydroxyl group. The resulting product is a mixture containing sodium 5-hydroxynaphthalene-1-sulphonate. google.com

Another related process involves the alkali fusion of naphthalene sulfonic acids to produce naphthols. For instance, naphthalene can be sulfonated and the resulting naphthalene sulfonic acid is fused with caustic soda to yield 1-naphthol. google.comgoogle.com While this produces a naphthol rather than a hydroxynaphthalene sulfonic acid, the underlying principle of alkali fusion to replace a sulfonate group with a hydroxyl group is a shared and fundamental concept in naphthalene chemistry. google.comwikipedia.org

Table 1: Reaction Parameters for Alkali Fusion of Disodium 1,5-naphthalenedisulfonate

| Parameter | Value |

|---|---|

| Starting Material | Disodium 1,5-naphthalenedisulfonate |

| Reagent | Sodium Hydroxide Solution |

| Concentration of NaOH | 27% - 35% |

| Feed Ratio (Disulfonate:NaOH solution) | 1:1.5 - 1:1.75 |

| Temperature | 227 - 230 °C |

| Pressure | 1 - 2 MPa |

| Reaction Time | 20 hours |

| Purity of Final Product | 98% - 99% |

Data sourced from a patented production method. google.com

Sulfonation and Hydrolysis of Aminonaphthalene Sulfonic Acids

An alternative pathway to hydroxynaphthalene sulfonic acids involves the use of aminonaphthalene sulfonic acids as precursors. wikipedia.org For example, 1-aminonaphthalene-5-sulfonic acid (Laurent's acid) can be converted to 5-amino-1-naphthol (B160307) through reaction with sodium hydroxide. wikipedia.org While this specific reaction yields an aminonaphthol, the underlying transformation highlights the potential for aminonaphthalene sulfonic acids to serve as precursors. The general strategy involves the diazotization of the amino group, followed by hydrolysis to introduce a hydroxyl group.

The synthesis of various aminonaphthalene sulfonic acids is well-established. koreascience.kr For instance, the sulfonation of 1-aminonaphthalene can yield several isomers, including 1-aminonaphthalene-5-sulfonic acid. wikipedia.org The conditions of the sulfonation reaction, such as temperature and the concentration of sulfuric acid, are critical in determining the isomeric distribution of the products. koreascience.kr

Furthermore, the Bucherer reaction provides a method for the interconversion of hydroxyl and amino groups on the naphthalene ring system, often using sulfite (B76179) or bisulfite. wikipedia.org For example, 2-hydroxynaphthalene-1-sulfonic acid can be converted to 2-aminonaphthalene-1-sulfonic acid (Tobias acid) using ammonium (B1175870) salts. wikipedia.orggoogle.com The reverse of this type of reaction, the hydrolysis of an amino group to a hydroxyl group, is also a feasible transformation under specific conditions, typically involving heating with aqueous acid or base.

Conversion of 5-hydroxynaphthalene-1-sulphonic Acid to this compound

The conversion of 5-hydroxynaphthalene-1-sulphonic acid to its sodium salt is a straightforward acid-base neutralization reaction. google.com The sulfonic acid is treated with a suitable sodium base, most commonly sodium hydroxide or sodium carbonate, in an aqueous solution. The reaction results in the formation of the sodium salt and water (if sodium hydroxide is used) or water and carbon dioxide (if sodium carbonate is used).

In a typical industrial process, after the alkali fusion step, the reaction mixture containing the sodium salt of 5-hydroxynaphthalene-1-sulphonic acid is cooled. google.com The product is then isolated through crystallization and centrifugation. google.com If the free acid form were to be isolated first, it would subsequently be redissolved and neutralized with a sodium base to form the final sodium salt product.

Optimization of Reaction Parameters for Enhanced Yield and Purity

The efficiency and economic viability of producing this compound are highly dependent on optimizing the reaction and separation conditions to maximize yield and purity.

Temperature, Pressure, and Concentration Effects in High-Pressure Synthesis

In the high-pressure alkali fusion synthesis of this compound from disodium 1,5-naphthalenedisulfonate, the precise control of temperature, pressure, and reactant concentrations is crucial. google.com

Temperature: The reaction is conducted in a narrow temperature range of 227-230°C. google.com Temperatures below this range may lead to incomplete reaction and lower yields, while higher temperatures could promote the formation of byproducts through decomposition or further reactions, thus reducing the purity of the final product. wgtn.ac.nz

Pressure: A pressure of 1-2 MPa is maintained during the reaction. google.com This elevated pressure is necessary to keep the reactants in the liquid phase at the high reaction temperature and to influence the reaction equilibrium and kinetics.

Concentration: The concentration of the sodium hydroxide solution is specified to be between 27% and 35%. google.com A lower concentration may not be effective in driving the reaction to completion, whereas a higher concentration could lead to unwanted side reactions or difficulties in product isolation. The feed ratio of the disulfonate to the caustic soda solution (1:1.5-1.75) is also a critical parameter to ensure the complete conversion of the starting material. google.com

Crystallization and Separation Techniques for Product Isolation

The isolation and purification of this compound from the reaction mixture are critical steps in obtaining a high-purity product. google.com

Following the high-pressure reaction, the mixture is cooled to approximately 90°C. google.com Water is then added to adjust the degree of crystallinity at 80°C, which facilitates the separation of the byproduct, sodium sulfite, by filtration. google.com This step is crucial for removing inorganic impurities.

Table 2: Purification and Isolation Steps for this compound

| Step | Temperature | Procedure | Purpose |

|---|---|---|---|

| 1. Cooling | 90°C | The reaction mixture is cooled. | To prepare for the next separation step. |

| 2. Crystallinity Adjustment | 80°C | Water is added. | To induce the crystallization of sodium sulfite. |

| 3. Filtration | 80°C | The mixture is filtered. | To remove the byproduct sodium sulfite. |

| 4. Cooling and Crystallization | 10°C | The filtrate is slowly cooled. | To crystallize the final product. |

| 5. Centrifugation | - | The cooled mixture is centrifuged. | To isolate the solid this compound. |

Data sourced from a patented production method. google.com

Sustainable Chemical Engineering Approaches in Production Processes

The production of dye intermediates like this compound inherently involves environmental considerations, particularly concerning waste generation and resource utilization. sciencepublishinggroup.comhellawater.com Sustainable chemical engineering principles are therefore crucial in designing and operating production facilities to minimize their environmental footprint.

Waste Stream Management:

The primary waste streams from the synthesis of this compound are the centrifugal mother liquor and the byproduct sodium sulfite. google.com The mother liquor is a significant concern as it contains unreacted starting materials, the product in its dissolved form, and other organic impurities. google.com Traditional disposal of such effluents from dye intermediate production can lead to significant environmental pollution due to their high chemical oxygen demand (COD), complex organic pollutants, and poor biodegradability. sciencepublishinggroup.comresearchgate.net

Modern approaches to managing these waste streams focus on recovery and recycling. The centrifugal mother liquor, for instance, can be concentrated and the sodium hydroxide content adjusted for reuse in subsequent reaction batches. google.com This not only reduces the volume of wastewater but also recovers valuable raw materials.

For the aqueous effluent, a combination of treatment technologies is often employed. Case studies in the dye intermediate industry have demonstrated the effectiveness of integrated systems that may include:

Oxidation Processes: Advanced oxidation processes (AOPs) such as ozone catalytic oxidation and Fenton oxidation can be used to break down complex organic molecules in the wastewater, improving its biodegradability. sciencepublishinggroup.comarviatechnology.com

Biological Treatment: Subsequent biochemical degradation can then be used to further reduce the organic load. sciencepublishinggroup.com

Adsorption: The use of adsorbents like activated carbon or specialized resins can effectively remove residual organic compounds from the wastewater. A process involving resin absorption has been shown to be effective for treating 2-sodium naphthalene sulfonate mother liquor. google.com

Coagulation and Flocculation: Chemical coagulation using agents like ferric chloride can help in the removal of suspended solids and some dissolved organics. irjet.net

Effluent Reuse Strategies:

The byproduct, sodium sulfite, also presents an opportunity for valorization. Sodium sulfite has various industrial applications, including as a reducing agent in the textile industry for bleaching and desulfurizing, as an oxygen scavenger in water treatment, and in the production of other chemicals like sodium thiosulfate. wikipedia.orgniir.org Instead of being treated as a waste product, it can be purified and sold, turning a waste stream into a revenue source. There are also patented methods for producing anhydrous sodium sulfite from industrial byproducts, which could be adapted for this purpose. google.com

Table 2: Potential Waste Treatment and Reuse Strategies

| Waste Stream | Management/Treatment Strategy | Potential for Reuse/Valorization | Reference |

|---|---|---|---|

| Centrifugal Mother Liquor | Concentration and adjustment of NaOH content | Recycled back into the synthesis reactor | google.com |

| Aqueous Effluent (High COD) | Ozone Catalytic Oxidation, Fenton Oxidation, Resin Adsorption, Coagulation | Treated water can be reused in the process after further purification (e.g., RO) | sciencepublishinggroup.comgoogle.comirjet.net |

| Sodium Sulfite (Byproduct) | Purification and drying | Sale as a commercial product for use in textile, water treatment, and chemical industries | wikipedia.orgniir.org |

By implementing these sustainable engineering approaches, the production of this compound can be made more economically viable and environmentally responsible.

Advanced Spectroscopic and Chromatographic Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR spectroscopy for Sodium 5-hydroxynaphthalene-1-sulphonate allows for the precise assignment of each proton on the naphthalene (B1677914) ring system. The chemical shifts (δ) are influenced by the electron-donating hydroxyl (-OH) group and the electron-withdrawing sulfonate (-SO₃⁻) group. In a typical analysis, the aromatic protons of the substituted naphthalene ring display distinct signals. chemicalbook.com For instance, spectra show characteristic downfield shifts for protons adjacent to the electron-withdrawing sulfonate group.

Carbon-13 (¹³C) NMR spectroscopy complements the proton data by providing information on the carbon skeleton. chemicalbook.com The spectrum will show ten distinct signals for the ten carbon atoms of the naphthalene core, with their chemical shifts indicating their electronic environment. The carbons directly attached to the hydroxyl and sulfonate groups (C-5 and C-1, respectively) can be identified by their characteristic shifts.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) |

| H-2 | 8.272 |

| H-4 | 8.171 |

| H-8 | 7.968 |

| H-3 | 7.373 |

| H-6 | 7.290 |

| H-7 | 6.917 |

Note: Data is representative and can vary slightly based on solvent and instrument conditions. Assignments are based on expected electronic effects and coupling patterns. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the precise molecular weight and to study the fragmentation patterns of the molecule, which aids in structural confirmation. The monoisotopic mass of this compound is 245.996274 Da. nih.govepa.gov High-resolution mass spectrometry (HRMS) can verify this mass with high accuracy, confirming the elemental composition of C₁₀H₇NaO₄S. nih.gov

Under typical mass spectrometry conditions (e.g., Electrospray Ionization - ESI), the compound is observed as the anion [C₁₀H₇O₄S]⁻ with a mass of 223.23 Da. nih.gov Fragmentation analysis (MS/MS) of this parent ion would likely show a characteristic loss of the sulfonate group as SO₃ (80 Da), a common fragmentation pathway for sulfonated aromatic compounds. massbank.eu

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₇NaO₄S | nih.govepa.gov |

| Average Mass | 246.22 g/mol | nih.gov |

| Monoisotopic Mass | 245.996274 Da | nih.govepa.gov |

| Anion Mass [M-Na]⁻ | 223.23 Da | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, corresponding to electronic transitions between energy levels. The naphthalene ring system is a strong chromophore. The UV-Vis spectrum of this compound is used to confirm its identity and for quantitative analysis, often as a detection method in liquid chromatography. nih.govresearchgate.net The spectrum is characterized by absorption maxima (λmax) typical for substituted naphthalenes. While specific λmax values can vary with the solvent, this technique is suitable for quantitative determination, such as in spectrophotometric assays. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for identifying and quantifying any impurities. Since the compound is often sold in technical grades with purities around 70-85%, HPLC is crucial for obtaining a research-grade reference material. nih.gov

A common approach involves reversed-phase HPLC (RP-HPLC) using a C8 or C18 column. nih.govsielc.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govsielc.comoup.com Gradient elution is often employed to separate the main compound from isomers and other synthesis-related by-products. oup.com Detection is usually performed using a UV detector set at a wavelength where the compound absorbs strongly, such as 240 nm. nih.gov This method allows for the separation and quantification of various naphthalene sulfonate isomers and other impurities. oup.comresearchgate.net

High-Speed Counter-Current Chromatography (HSCCC) for Preparative Purification Strategies

For obtaining high-purity this compound, particularly from technical-grade material, High-Speed Counter-Current Chromatography (HSCCC) offers an effective preparative purification strategy. nih.govresearchgate.net HSCCC is a support-free liquid-liquid partition chromatography technique that avoids irreversible adsorption of the sample onto a solid stationary phase. globalresearchonline.netresearchgate.net

The purification of the isomeric 4-hydroxy-1-naphthalenesulfonic acid sodium salt has been successfully demonstrated using HSCCC, achieving over 99% purity. nih.govresearchgate.net A similar strategy would be applicable to this compound. This involves the careful selection of a two-phase solvent system, such as n-butanol/water, sometimes modified with an acid like trifluoroacetic acid to ensure proper partitioning of the analyte. nih.govresearchgate.net HSCCC is a versatile and scalable technique for isolating pure compounds from complex mixtures. globalresearchonline.net

Elemental Analysis for Stoichiometric Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, sulfur, etc.) in a pure sample. This technique is used to validate the stoichiometry of this compound by comparing the experimentally determined elemental percentages with the theoretically calculated values based on its molecular formula, C₁₀H₇NaO₄S. nih.gov A close match between the experimental and theoretical values serves as a fundamental confirmation of the sample's purity and empirical formula. researchgate.net

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₇NaO₄S)

| Element | Symbol | Atomic Mass | Count | Mass Percent (%) |

| Carbon | C | 12.011 | 10 | 48.78% |

| Hydrogen | H | 1.008 | 7 | 2.87% |

| Sodium | Na | 22.990 | 1 | 9.34% |

| Oxygen | O | 15.999 | 4 | 25.99% |

| Sulfur | S | 32.06 | 1 | 13.03% |

Coordination Chemistry and Metal Complexation of Naphthalene Sulfonates

Ligand Properties of the 5-hydroxynaphthalene-1-sulphonate Anion in Metal Complexation

The 5-hydroxynaphthalene-1-sulphonate anion is an effective ligand due to the presence of two distinct potential coordination sites: the deprotonated hydroxyl group (-O⁻) and the sulfonate group (-SO₃⁻). The sulfonate group itself presents a fascinating case of dual potential, capable of acting as a simple hydrogen bond acceptor or directly participating in coordination with a metal ion. rsc.org This balance between hydrogen bonding and direct metal coordination is a crucial factor in determining the final structure of the resulting complex. rsc.org

The hydroxyl group, upon deprotonation, provides a strong, localized negative charge on the oxygen atom, making it a primary site for metal ion binding. The interplay between the hard oxygen donor of the hydroxyl group and the various donor atoms of the sulfonate group allows for multiple coordination modes, including chelation and bridging, leading to the formation of stable mononuclear or polynuclear coordination compounds.

Synthesis and Characterization of Metal Complexes and Coordination Polymers with Sulfonate Ligands

The synthesis of metal complexes with naphthalene (B1677914) sulfonate ligands is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent. A common method involves refluxing an ethanolic or methanolic solution of the ligand with a metal salt, such as a chloride or sulfate (B86663) salt of the desired transition metal. researchgate.netorientjchem.orguobaghdad.edu.iq The resulting complexes often precipitate from the solution upon cooling and can be isolated by filtration.

Characterization of these complexes relies on a suite of analytical techniques:

Infrared (IR) Spectroscopy: Used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups upon complexation. researchgate.netorientjchem.org

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex, which can indicate the geometry of the coordination sphere around the metal ion. researchgate.netorientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H NMR can show shifts in proton signals upon coordination, confirming the involvement of specific parts of the ligand in binding. orientjchem.org

Magnetic Susceptibility Measurements: These measurements help determine the number of unpaired electrons in the metal center, thereby elucidating its oxidation state and coordination environment. orientjchem.org

Molar Conductance: This technique is used to determine whether the complexes are electrolytic or non-electrolytic in nature. orientjchem.org

Role of Sulfonate and Hydroxyl Groups in Chelation Behavior

The hydroxyl and sulfonate groups are pivotal to the chelation behavior of 5-hydroxynaphthalene-1-sulphonate. The hydroxyl group's oxygen is a primary coordination site, with its involvement often confirmed by the disappearance of the O-H stretching band in the IR spectrum of the complex. orientjchem.org

Structural Analysis via X-ray Crystallography of Metal-Naphthalene Sulfonate Adducts

X-ray crystallography provides definitive proof of the three-dimensional structure of metal complexes. Studies on related sulfobenzoic acids complexed with uranyl ions have revealed intricate structures where the sulfonate group plays a key role. rsc.org For instance, in complexes with 2-sulfobenzoate, both the carboxylate and sulfonate groups participate in binding, leading to the formation of two-dimensional (2D) coordination polymers with a specific network topology (fes topology). rsc.org In these structures, the sulfonate group can act as a bridge between different metal centers, contributing to the formation of extended supramolecular assemblies. rsc.org These findings highlight the capability of the sulfonate group to facilitate the construction of complex, high-dimensional coordination networks.

Solution-Phase Equilibria and Thermodynamics of Metal-Ligand Interactions

Understanding the behavior of metal-ligand interactions in solution is crucial for many applications. Techniques like spectrophotometric and potentiometric titrations are employed to study these equilibria. Through these methods, the stoichiometry of the complex in solution can be determined using approaches like the mole-ratio method or Job's method of continuous variation. uobaghdad.edu.iq

For example, a study on a derivative of hydroxynaphthalene sulfonate with chromium(III) revealed a 1:3 metal-to-reagent ratio. uobaghdad.edu.iq Furthermore, the stability and thermodynamic parameters of complex formation can be calculated. The influence of temperature on the formation constant can be used to determine the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of the reaction, indicating whether the complexation is spontaneous, exothermic, or endothermic. uobaghdad.edu.iq

| Parameter | Description | Typical Method of Determination |

| Stoichiometry | The ratio of metal ions to ligands in the complex (e.g., 1:2, 1:3). | Mole-ratio method, Job's method. uobaghdad.edu.iq |

| Stability Constant (K) | A measure of the strength of the interaction between the metal and the ligand. | Spectrophotometric or potentiometric titration. |

| Thermodynamic Functions (ΔG, ΔH, ΔS) | Provide insight into the spontaneity and driving forces of the complexation reaction. | van't Hoff equation (temperature dependence of K). uobaghdad.edu.iq |

Applications in Metal Ion Sensing and Separation Technologies

The ability of 5-hydroxynaphthalene-1-sulphonate and related compounds to form stable and often colored complexes with specific metal ions makes them valuable in the development of analytical methods for metal ion detection and separation. mdpi.comiaea.org Their chelating properties can be harnessed to selectively bind to target metals in a mixture, forming the basis for separation techniques like ion-pair liquid chromatography or for sensory applications. iaea.org

Development of Chromogenic Reagents for Spectrophotometric Determination of Metal Ions

A significant application of hydroxynaphthalene sulfonate derivatives is in the field of spectrophotometry, where they serve as chromogenic reagents. ijmr.net.in These reagents form intensely colored complexes with metal ions, enabling their quantitative determination. ijmr.net.in

A study utilizing a derivative, sodium 4-((4,5-diphenyl-imidazol-2-yl)diazenyl)-3-hydroxynaphthalene-1-sulfonate (SDPIHN), for the detection of chromium(III) illustrates this principle effectively. uobaghdad.edu.iq The reagent itself has a maximum absorbance at a specific wavelength, but upon complexation with Cr(III) at an optimal pH, it forms a new, stable, colored complex with a significantly different maximum absorbance. uobaghdad.edu.iq This shift allows for the selective measurement of the complex's absorbance, which is directly proportional to the concentration of the metal ion, following Beer's law within a specific concentration range. uobaghdad.edu.iq

Table of Spectrophotometric Data for Cr(III) Determination using a Hydroxynaphthalene Sulfonate Derivative

| Parameter | Value | Reference |

|---|---|---|

| Wavelength of Reagent (λmax) | 463 nm | uobaghdad.edu.iq |

| Wavelength of Complex (λmax) | 586 nm | uobaghdad.edu.iq |

| Optimal pH | 10 | uobaghdad.edu.iq |

| Metal:Ligand Stoichiometry | 1:3 | uobaghdad.edu.iq |

| Beer's Law Range | 1-11 µg/mL | uobaghdad.edu.iq |

| Molar Absorptivity | 0.244 × 10⁴ L·mol⁻¹·cm⁻¹ | uobaghdad.edu.iq |

| Sandell's Sensitivity | 0.021 µg/cm² | uobaghdad.edu.iq |

This approach provides a simple, sensitive, and cost-effective method for quantifying trace amounts of metal ions in various samples. ijmr.net.in

Applications in Advanced Materials Science and Engineering

Role as Dispersants and Superplasticizers in Cementitious Composites

Naphthalene (B1677914) sulphonate-based compounds are highly effective chemical admixtures, widely known as superplasticizers or high-range water reducers, in the construction industry. vinatiorganics.comatamanchemicals.comalphachem.biz These additives are essential for producing advanced, high-performance concrete. sdzhuoxingpce.combilpubgroup.com Their primary function is to disperse cement particles effectively, which significantly enhances the properties of fresh and hardened concrete. vinatiorganics.commade-in-china.com By improving the dispersion of cement, these superplasticizers allow for a significant reduction in the water-to-cement ratio, leading to the production of high-strength and durable concrete. vinatiorganics.commade-in-china.com The use of sodium naphthalene sulphonate can reduce water consumption by 16% to 25%. atamanchemicals.com This class of admixtures is compatible with various types of cement, including Portland cement, Portland Slag Cement, and Flyash Cement. made-in-china.com

The application of these superplasticizers is crucial in projects that demand high-strength concrete (compressive strengths of 120-150MPa), such as in the construction of highways, bridges, tunnels, high-rise buildings, and dams. atamanchemicals.comvi-sight.comallcarbon.info They are used to create free-flowing, pumpable concrete mixtures, which improves placement and compaction. atamanchemicals.comallcarbon.info

Mechanistic Investigations of Dispersion and Rheology Modification

The effectiveness of naphthalene sulphonate-based superplasticizers lies in their ability to modify the rheological properties of fresh cement paste, such as yield stress and viscosity. vilniustech.ltmdpi.com The fundamental mechanism involves the adsorption of the anionic superplasticizer molecules onto the surface of cement particles. whiterose.ac.ukresearchgate.net

Naphthalene-based dispersants feature a polar, hydrophilic hydrocarbon chain that adsorbs onto the cement particles, imparting a strong negative charge. whiterose.ac.uk This creates electrostatic repulsion between the particles, causing them to disperse and preventing flocculation. whiterose.ac.ukijcce.ac.ir This dispersion reduces the surface tension of the surrounding water, which enhances the fluidity and workability of the mix. vinatiorganics.comwhiterose.ac.uk The sulfonic acid group in the dispersant can also form stable complexes with calcium ions (Ca²⁺) in the cement slurry, which can slow the hydration rate. researchgate.net

Studies have shown that the adsorption process gives cement particles a net negative electrical charge on their surface, which is confirmed by measurements of zeta potential. ijcce.ac.ir This electrostatic repulsion is a key factor in the improved dispersion and fluidity of the cement paste. ijcce.ac.ir The modification of these rheological properties allows for better control over the concrete's performance during mixing and placement. vilniustech.lt

Functional Additives in Specialized Industrial Formulations

The unique chemical properties of sodium 5-hydroxynaphthalene-1-sulphonate and related compounds make them valuable additives in a variety of industrial products beyond construction.

Surfactant Properties and Wetting Agent Applications

Sodium alkyl naphthalene sulphonates are recognized as versatile anionic surfactants. atamanchemicals.compolymerchem.org Their molecular structure, which combines a hydrophobic naphthalene group and a hydrophilic sulfonate group, allows them to reduce the surface tension of liquids. polymerchem.orgfrontiersin.org This property makes them excellent wetting agents, improving the ability of liquids to spread across and penetrate solid surfaces. lignosulfonate.comlignincorp.com

These wetting properties are utilized in several industries:

Textiles: Used in dyeing and finishing processes to ensure uniform penetration of dyes into fibers, which is especially important for hydrophobic materials. polymerchem.orglignosulfonate.com

Paints and Coatings: Employed to improve the spreadability and adhesion of paints on various substrates, leading to a more uniform finish. polymerchem.orglignosulfonate.com

Cleaning Products: Incorporated into household and industrial cleaners to enhance the penetration of cleaning solutions for more effective removal of dirt and grease. lignosulfonate.comlignincorp.com

Performance Enhancement in Agrochemical Formulations

In agriculture, the efficiency of pesticides and fertilizers depends on their uniform application and absorption by plants. alphachem.bizgoogle.com Naphthalene sulphonate derivatives serve as effective dispersants and wetting agents in agrochemical formulations. atamanchemicals.comalphachem.bizpolymerchem.org They are used to create stable, uniform suspensions of active ingredients. atamanchemicals.com

When added to pesticide or fertilizer formulations, these compounds enhance the spreading and penetration of the chemicals on plant surfaces. polymerchem.orglignincorp.comgoogle.com This leads to better coverage and absorption, thereby increasing the effectiveness of the agrochemical product. alphachem.biz

Table 2: Industrial Applications of Naphthalene Sulphonate Compounds

| Industry | Application | Function |

|---|---|---|

| Construction | Concrete Admixture | Superplasticizer, Dispersant alphachem.biz |

| Textiles | Dyeing & Finishing | Wetting Agent, Dispersant lignosulfonate.comatamanchemicals.com |

| Agrochemicals | Pesticide/Fertilizer Formulation | Wetting & Dispersing Agent atamanchemicals.comgoogle.com |

| Paints & Coatings | Paint Formulation | Wetting & Dispersing Agent polymerchem.orglignosulfonate.com |

| Electrophotography | Toner Production | Charge-Control Agent orientchemical.comgoogle.com |

| Cleaning | Detergents & Cleaners | Wetting Agent lignosulfonate.comlignincorp.com |

Development of Hybrid and Composite Materials Incorporating Naphthalene Sulfonates

The integration of naphthalene sulfonate derivatives into hybrid and composite materials is an area of significant research, aiming to enhance material properties for a range of advanced applications. While specific research focusing exclusively on the incorporation of this compound into hybrid and composite materials is not extensively documented in publicly available literature, the broader class of naphthalene sulfonates has been successfully utilized to create materials with superior performance characteristics. These compounds, acting as dispersing agents, plasticizers, or functional components, contribute to the development of materials with improved mechanical, thermal, and electrical properties.

Research into related naphthalene sulfonate compounds provides insight into the potential roles that this compound could play in this field. Naphthalene sulfonates are known for their excellent dispersing capabilities, thermal stability, and their ability to interact with various matrices, making them valuable additives in the formulation of advanced materials.

One notable application of naphthalene sulfonates is in the development of high-performance concrete and cementitious composites. For instance, poly(naphthalene sulfonate) is a key component in superplasticizers for concrete, which significantly improves the workability and strength of the final material. In a more advanced application, β-naphthalene sulfonate formaldehyde-based nanocomposites have been synthesized and used as seeding materials for Portland cement. These nanocomposites act as accelerators for cement hydration, leading to a substantial increase in early-age strength without compromising long-term durability. The nanofoils present in these composites provide nucleation sites that promote the growth of calcium-silicate-hydrate, the primary binding phase in cement.

Another significant area of development is in polymer composites. Naphthalene sulfonates have been incorporated into various polymer matrices to enhance their properties. For example, free-standing and flexible graphene/naphthalene sulfonate (GN) composite films have been developed with high electrical and thermal conductivities. In this application, naphthalene sulfonate acts as both an exfoliating agent for graphite (B72142) and an assembling unit for the graphene sheets. The resulting composite films exhibit excellent electromagnetic shielding capabilities and are promising for applications in wearable devices and thermal management of electronics.

The versatility of naphthalene sulfonates also extends to their use in stabilizing nanoparticles for the creation of nanocomposites. Poly naphthalene sulfonate has been shown to effectively stabilize iron oxide nanoparticles in aqueous dispersions, which is a crucial step in the fabrication of advanced magnetic and biomedical materials.

The thermal stability of naphthalene sulfonates is a critical factor in their application in composite materials, particularly those processed at high temperatures. Studies on various naphthalene disulfonates and monosulfonates have demonstrated their stability at temperatures up to 300°C and beyond, which is essential for their survival during material processing and for the long-term thermal stability of the final composite.

While the direct application of this compound in these areas is not explicitly detailed, its chemical structure suggests potential as a functional monomer or additive in the synthesis of novel hybrid and composite materials. Its hydroxyl and sulfonate groups could offer sites for polymerization or for interaction with inorganic fillers, paving the way for new material designs.

Research Findings on Naphthalene Sulfonate Composites

| Composite Material | Naphthalene Sulfonate Derivative | Key Findings | Reference |

| Graphene/Naphthalene Sulfonate (GN) Film | Naphthalene Sulfonate (NS) | Achieved high electrical conductivity of 1.25 × 10⁵ S m⁻¹ and enhanced thermal conductivity. The composite film is flexible and suitable for wearable electronics and thermal management. | |

| Portland Cement Composite | β-Naphthalene Sulfonate Formaldehyde (BNS) | Acts as a seeding material and hydration accelerator, significantly increasing compressive strength within the first 24 hours. | |

| Lime-Metakaolin Grout | Poly-naphthalene Sulfonate (PNS) | Improved mechanical strength, with compressive strength reaching up to 4.8 MPa after 182 days in certain formulations. | |

| Iron Oxide Nanoparticle Dispersion | Poly Naphthalene Sulfonate | Enhances the dispersion stability of iron oxide nanoparticles, crucial for the development of functional nanocomposites. |

Biological Activity and Pharmacological Potential of Naphthalene Sulfonate Derivatives

In Silico Design and Computational Evaluation of Naphthalene-Based Compounds

In modern drug discovery, in silico methods are indispensable for the rational design and evaluation of new therapeutic agents. ijpsjournal.com These computational techniques allow for the prediction of pharmacokinetic properties and the identification of potential biological targets, thereby accelerating the drug development process.

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical efficacy and safety. Computational tools are frequently employed to predict these properties for novel compounds. For naphthalene (B1677914) derivatives, software such as SwissADME can be used to estimate parameters like lipophilicity, water solubility, and metabolic stability. ijpsjournal.com These predictions are guided by established principles such as Lipinski's rule of five, which helps in assessing the "drug-likeness" of a compound. ijpsjournal.comscientific.net For instance, the physical properties of Sodium 5-hydroxynaphthalene-1-sulphonate, such as its polarity and molecular weight, can be computationally analyzed to predict its ADME profile. guidechem.com

In a study involving various naphthalene derivatives, in silico tools were used to evaluate their ADME properties, providing insights into their potential as orally bioavailable drugs. ijpsjournal.com The arrangement of functional groups on the naphthalene ring significantly influences a compound's pharmacokinetic properties. nbinno.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsjournal.com This method is instrumental in identifying potential biological targets for a compound and estimating its binding affinity. For naphthalene-based compounds, docking studies have been crucial in elucidating their mechanism of action.

For example, molecular docking has been used to study the interaction of naphthalene derivatives with various protein targets, including enzymes and receptors implicated in cancer and infectious diseases. ijpsjournal.comscientific.net In one study, naphthalene-pyrazoline hybrids were docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes to investigate their anti-inflammatory potential. elsevierpure.com The results revealed key interactions with amino acid residues crucial for their inhibitory activity. elsevierpure.com Similarly, docking studies of naphthalene-chalcone hybrids with vascular endothelial growth factor receptor 2 (VEGFR-2) have provided insights into their anticancer mechanisms. nih.gov

Table 1: In Silico Docking Studies of Naphthalene Derivatives

| Compound Class | Target Protein | Key Findings |

|---|---|---|

| Naphthalene-pyrazoline hybrids | COX-1, COX-2 | Identification of key hydrogen bond interactions with active site residues. elsevierpure.com |

| Naphthalene-chalcone hybrids | VEGFR-2, Caspase-3 | Prediction of binding modes and interactions with key amino acids. nih.gov |

| Sulphonamide derivatives with naphthalene moiety | Tubulin | Indicated interaction at the colchicine-binding site. tandfonline.comnih.gov |

| Naphthalene-based chalcones | Estrogen receptor-α (ERα) | Pyrazoline derivatives showed lower binding energy, suggesting promising anticancer activity. scientific.net |

Mechanistic Studies of Biological Interactions at the Molecular Level

Understanding the molecular mechanisms underlying the biological activity of naphthalene derivatives is crucial for their development as therapeutic agents. This involves studying their interactions with specific biological targets, such as enzymes, and elucidating the relationship between their chemical structure and biological activity.

Enzyme inhibition is a common mechanism of action for many drugs. Naphthalene derivatives have been shown to inhibit a variety of enzymes. For example, 1-anilino-8-naphthalene sulfonate has been identified as a competitive inhibitor of yeast glyceraldehyde-3-phosphate dehydrogenase with respect to the coenzyme NAD. nih.gov

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these modifications on its biological activity. For naphthalene diimides, SAR studies have been conducted to understand their interactions with G-quadruplex DNA structures, which are promising targets for anticancer drugs. nih.govacs.org These studies have provided valuable insights into the structural features required for potent and selective G-quadruplex binding. nih.govacs.org

In another example, SAR studies of naphthalene-substituted derivatives of the antimycotic agent terbinafine revealed that the potency is strongly dependent on the bulkiness of the substituent on the naphthalene ring. nih.gov

Investigation of Antimicrobial and Anticancer Activities of Related Naphthalene Scaffolds

The naphthalene scaffold is a key structural motif in a wide range of compounds with significant antimicrobial and anticancer properties. mdpi.comresearchgate.net

Naphthalene derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. ijpsjournal.com For instance, novel naphthalene-derived coumarin composites have shown potent fungicidal effects. echemcom.com Similarly, naphthalene-chimonanthine hybrids have exhibited significant activity against bacteria and fungi, with some compounds showing a broad spectrum of activity. tandfonline.com The introduction of different aromatic rings at various positions of 1,2,4-triazole-spirodienones containing a naphthalene moiety conferred significant anticancer activity. nih.gov

In the realm of oncology, naphthalene derivatives have emerged as promising anticancer agents. researchgate.netnih.gov They have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. nih.gov For instance, certain naphthalene-substituted triazole spirodienones have demonstrated remarkable cytotoxic activity against breast cancer cells. nih.gov Furthermore, naphthalene diimides are being investigated as G-quadruplex-targeting drugs for cancer therapy. nih.govacs.org

Table 2: Anticancer Activity of Naphthalene Derivatives

| Compound Class | Cancer Cell Line | Mechanism of Action |

|---|---|---|

| Naphthalene-substituted triazole spirodienones | MDA-MB-231, Hela, A549 | Cell cycle arrest and apoptosis induction. nih.gov |

| Naphthalene-based chalcone derivatives | A549 | Inhibition of VEGFR-2. acs.org |

| Sulphonamide derivatives with naphthalene moiety | MCF-7, A549 | Tubulin polymerization inhibition, cell cycle arrest at G2/M phase, and apoptosis induction. tandfonline.comnih.gov |

| Naphthyl-based chalcone derivatives | HeLa | Cytotoxicity. researchgate.net |

Beyond their antimicrobial and anticancer properties, naphthalene derivatives have also demonstrated a range of other pharmacological effects.

Anti-inflammatory Activity: Several naphthalene derivatives have shown potent anti-inflammatory activity. ekb.egjapsonline.com For example, certain alpha- and beta-(substituted)aryl-1-azetidinyl)naphthalenes and alpha- and beta-(substituted aryl-4-oxo-1,3-thiazolidin-3-yl)naphthalenes have exhibited significant anti-inflammatory and analgesic effects. nih.gov The anti-inflammatory properties of some naphthalene derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. japsonline.com

Antiviral Activity: The antiviral potential of naphthalene derivatives has also been explored. nih.gov Naphthalene diimides have been synthesized that target the G-quadruplex structures in the HIV-1 long terminal repeat (LTR) promoter, thereby suppressing viral transcription and exhibiting anti-HIV-1 activity. acs.org Additionally, certain 2-aminonaphthalene derivatives have shown antiviral activity against influenza A virus by inhibiting viral replication and reducing the inflammatory response. nih.gov Naphthalene-based inhibitors have also been designed to target the papain-like protease (PLpro) of SARS-CoV, an essential enzyme for viral replication. nih.gov

Antidiabetic Activity: Naphthalene derivatives have also been investigated for their potential in managing diabetes. mdpi.com A naphthalenemethyl ester derivative of dihydroxyhydrocinnamic acid has been shown to lower blood glucose levels by enhancing the translocation of glucose transporter 4 (GLUT4). nih.gov Furthermore, thiazolidinedione-naphthalene analogues have been synthesized and evaluated as inhibitors of pancreatic α-amylase and intestinal α-glucosidase, enzymes involved in carbohydrate digestion. researchgate.net

Cytotoxicity and Antioxidant Activity Assessments of Naphthalene Analogues

While specific cytotoxicity data for this compound is not extensively detailed in publicly accessible research, studies on analogous naphthalene compounds provide insight into the potential biological activities of this class of molecules. The evaluation of naphthalene analogues, particularly hydroxylated derivatives, reveals a range of cytotoxic and antioxidant properties that are highly dependent on their specific chemical structures.

Research into the cytotoxic and genotoxic effects of naphthalene and its primary metabolites, 1-naphthol and 2-naphthol, on human lymphocyte cultures has been conducted. In one study, these compounds did not exhibit significant cytotoxic effects on the treated samples when compared to untreated ones, a result confirmed by cell proliferation (WST-1) assays. nih.gov However, the same study using a TUNEL assay found that naphthalene and its metabolites could induce significant DNA fragmentation. nih.gov Specifically, all tested concentrations of naphthalene and 2-naphthol, and higher concentrations (50 and 100 µM) of 1-naphthol, led to DNA damage, suggesting a potential for genotoxicity rather than direct cytotoxicity. nih.gov

In contrast, other naphthalene analogues have been specifically designed for cytotoxic activity against cancer cells. A series of 116 small-molecule 1-hydroxynaphthalene-2-carboxanilides were designed and synthesized, with their biological activity tested on human colon carcinoma cell lines. nih.gov Several of these compounds demonstrated good to excellent anticancer activity, with some being more active against cancer cells with a deleted TP53 tumor suppressor gene. nih.gov

The antioxidant potential of naphthalene analogues is largely governed by the presence and position of hydroxyl groups on the naphthalene ring. A systematic investigation of various dihydroxynaphthalene (DHN) isomers revealed that the structure-antioxidant property relationship is significant. researchgate.net Compounds with an α-substitution pattern for the hydroxyl groups, such as 1,8-DHN and 1,6-DHN, exhibit higher antioxidant power and faster hydrogen atom transfer processes compared to those with a β-substitution pattern (e.g., 2,6-DHN and 2,7-DHN). researchgate.netchemistryviews.org This enhanced activity is attributed to the generation and stability of the intermediate naphthoxyl radicals formed during the antioxidant process. chemistryviews.org The outstanding antioxidant properties of 1,8-DHN, a naturally occurring polyketide derivative found in fungi, are linked to the stabilization of its aryloxyl radical through intramolecular hydrogen bonding. chemistryviews.org

Furthermore, the introduction of a sulfonate group can modify the antioxidant activity. A study comparing 1-naphthol and 2-naphthol with their sulfate-conjugated forms found that sulfation can impact their free radical scavenging capabilities. jst.go.jp 1-Naphthol sulfate (B86663) (1-NapS) showed significantly lower antioxidative activity (5.6 to 7.35 times lower) than its unsulfated counterpart, 1-naphthol. jst.go.jp Conversely, 2-naphthol sulfate (2-NapS) displayed antioxidant activities comparable to unsulfated 2-naphthol, indicating that the position of sulfation is a critical determinant of the remaining biochemical activity. jst.go.jp

The antioxidant capacity of various synthesized naphthalene-based heterocyclic derivatives has also been quantified using the DPPH radical scavenging assay, with results often compared to the standard antioxidant, ascorbic acid.

| Compound | IC50 (μM) | Source |

|---|---|---|

| Compound 5 (Pyrazoline derivative) | 178 | researchgate.net |

| Compound 10 (Pyran derivative) | 177 | researchgate.net |

| Compound 2 | 288 | researchgate.net |

| Compound 12 | 266 | researchgate.net |

| Compound 13 | 285 | researchgate.net |

| Compound 14 | 291 | researchgate.net |

| Compound 15 | 289 | researchgate.net |

| Compound 16 | 287 | researchgate.net |

| Ascorbic Acid (Standard) | 148 | researchgate.net |

Rational Design of Novel Therapeutic Agents Utilizing the Naphthalene Sulfonate Motif

Rational drug design is a modern approach in medicinal chemistry that involves the systematic, knowledge-based creation of new medications. slideshare.netpatsnap.com Unlike traditional trial-and-error methods, this process begins with an understanding of a specific biological target, aiming to design small molecules that are complementary in shape and charge to interact optimally with it and produce a desired therapeutic effect. slideshare.net The naphthalene sulfonate motif serves as a valuable scaffold in this process due to its rigid bicyclic aromatic structure, which can be chemically modified to create derivatives with diverse biological activities.

The naphthalene core provides a foundational structure that can be elaborated upon to target various biological molecules. For example, a fragment-based approach was used in the rational design of a large series of 1-hydroxynaphthalene-2-carboxanilides as potential anticancer agents. nih.gov This strategy involves identifying small chemical fragments that can bind to a biological target and then growing or combining them to create a more potent lead compound. The resulting hydroxynaphthalene derivatives showed significant antiproliferative activity, demonstrating the utility of the naphthalene scaffold in developing new therapeutic candidates. nih.gov

Computational methods are central to the rational design process, allowing researchers to model and predict the interactions between drug candidates and their targets before synthesis. patsnap.com For naphthalene sulfonic acid derivatives, techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations are employed. A computational study on 4-Amino-3-hydroxyNaphthalene-1-Sulfonic Acid (ANSA), an analogue of the title compound, illustrates this approach. tandfonline.com In this study, the molecular structure was optimized, and various spectroscopic and electronic properties were calculated. tandfonline.com Molecular docking analyses were then performed using multiple distinct protein receptors to predict and evaluate the binding interactions, while molecular dynamic simulations helped determine the stability of the ligand-protein complexes. tandfonline.com Such in silico investigations are crucial for understanding structure-activity relationships and for prioritizing which novel molecules to synthesize and test, thereby streamlining the drug discovery pipeline. patsnap.com

By leveraging the structural and chemical properties of the naphthalene sulfonate motif, and combining this with advanced computational tools, researchers can rationally design novel therapeutic agents with enhanced potency, greater selectivity, and potentially fewer side effects. slideshare.net

Environmental Fate, Biodegradation, and Remediation Studies

Environmental Occurrence and Distribution of Sulfonated Naphthalenes in Aquatic Systems

Sulfonated naphthalenes, including hydroxy derivatives, are recognized as contaminants in various aquatic environments, primarily entering through industrial wastewater discharges. ethz.chnih.gov Their high water solubility facilitates their transport in water systems, leading to their detection in industrial effluents, sewage treatment plant (STP) outflows, rivers, and even groundwater. ethz.chnih.govresearchgate.net

Concentrations can be particularly high in industrial wastewater, reaching into the mg/L range. researchgate.net In European rivers and surface waters, concentrations have been detected from 2 to 3,500 µg/L. researchgate.net Studies on major German rivers like the Rhine, Neckar, and Danube found sulfonated naphthalene-formaldehyde condensates (SNFCs) adsorbed to suspended solids and river sediments, typically at concentrations up to several mg/kg. nih.gov In one instance, a municipal STP receiving wastewater from a textile dyeing plant had a total SNFC content of about 4 g/kg in its sewage sludge. nih.gov Field studies near tunnel construction sites, where SNFCs are used as concrete superplasticizers, measured concentrations up to 230 µg/L in nearby groundwater. ethz.ch This indicates that both industrial manufacturing and specific applications contribute to their environmental load.

Table 1: Reported Environmental Concentrations of Sulfonated Naphthalenes

| Environment | Substance Type | Concentration Range | Reference |

|---|---|---|---|

| European Rivers/Surface Waters | Sulfonated Naphthalenes | 2 - 3,500 µg/L | researchgate.net |

| Industrial Wastewater | Sulfonated Naphthalenes | mg/L range | researchgate.net |

| German River Sediments (Rhine, Neckar, Danube) | SNFCs | Up to several mg/kg | nih.gov |

| Groundwater (near construction site) | SNFCs | Up to 230 µg/L | ethz.ch |

| Municipal STP Sewage Sludge (textile dyeing input) | SNFCs | ~4 g/kg | nih.gov |

Microbial Degradation Pathways of Naphthalene (B1677914) Sulfonates

The biodegradation of sulfonated naphthalenes is a critical process for their removal from the environment. It is primarily carried out by microbial communities that have adapted to utilize these xenobiotic compounds.

A crucial first step in the aerobic biodegradation of naphthalene sulfonates is desulfonation, the cleavage of the carbon-sulfur bond. This is often initiated by dioxygenase enzymes, which catalyze the dihydroxylation of the aromatic ring. nih.gov For many naphthalene sulfonates, this enzymatic attack leads to the formation of an unstable diol, which spontaneously eliminates the sulfonate group as sulfite (B76179) to form a dihydroxynaphthalene, such as 1,2-dihydroxynaphthalene. nih.gov This initial oxygenolytic cleavage is a key detoxification step, as it removes the xenobiotic sulfonate group. asm.org

Once 1,2-dihydroxynaphthalene is formed, it enters established catabolic pathways for naphthalene degradation. nih.gov The aromatic ring is then cleaved by a ring-cleaving dioxygenase, leading to intermediates like 2-hydroxychromene-2-carboxylic acid. nih.gov The pathway can then proceed via intermediates such as salicylaldehyde (B1680747) and salicylate, which are ultimately funneled into the central carbon metabolism of the microorganism. nih.gov In some cases, such as with the green alga Scenedesmus obliquus, metabolism of 1-naphthalenesulfonic acid involves hydroxylation of the ring and migration of the sulfonic acid group (a process known as the NIH shift) to form 1-hydroxy-2-naphthalenesulfonic acid. nih.gov

The complete mineralization of sulfonated naphthalenes is often achieved not by single microbial strains but by synergistic microbial consortia. nih.govoup.com These consortia harbor complementary catabolic pathways where metabolites produced by one member can be utilized by another. nih.gov For example, a mixed bacterial community was shown to degrade 6-aminonaphthalene-2-sulfonic acid, where one Pseudomonas strain (BN6) converted it to 5-aminosalicylate, which was then fully degraded by a second strain (BN9). asm.orgnih.gov

A variety of bacteria have been identified with the ability to degrade these compounds, with the genus Pseudomonas being particularly prominent. nih.govnih.gov Other identified genera include Arthrobacter, Comamonas, Bacillus, Nocardioides, and Rhodococcus. oup.comnih.gov A consortium developed from sediment was found to contain Achromobacter sp., Pseudomonas sp., and Enterobacter sp. and was capable of degrading 1000 ppm of naphthalene. nih.gov

The key enzymes involved are oxidoreductases, particularly multicomponent dioxygenases like naphthalene dioxygenase (NDO), which initiate the attack on the aromatic ring. nih.gov In addition to bacteria, white-rot fungi like Pleurotus ostreatus can degrade sulfonated naphthalene polymers. researchgate.net Their ability stems from powerful, non-specific extracellular lignin-modifying enzymes (LMEs) such as Laccase (Lac), Lignin Peroxidase (LiP), and Manganese Peroxidase (MnP). researchgate.net These enzymes have a broad substrate specificity that allows them to transform complex organic pollutants. researchgate.net

Factors Influencing Environmental Persistence and Bioavailability

The environmental persistence of sulfonated naphthalenes is governed by a combination of their chemical structure and ambient environmental conditions. researchgate.net

Chemical Structure: The presence of the sulfonic acid group, a strong electron-withdrawing group, makes the aromatic ring resistant to oxidative degradation. researchgate.netatamanchemicals.com This group also confers high water solubility, which leads to high mobility in aquatic systems but low adsorption to organic matter in soils and sediments. nih.govresearchgate.net This means the compounds tend to remain in the water column rather than being sequestered, making them bioavailable to aquatic organisms. researchgate.netnih.gov

Environmental Conditions: Biodegradation rates are highly dependent on environmental factors. Aerobic conditions are generally required for the initial oxygenase-driven degradation steps. nih.gov Under anaerobic conditions, degradation is significantly slower. industrialchemicals.gov.au Temperature also plays a role; for example, the thermal stability of different naphthalene sulfonate isomers varies, which can influence their fate in environments with elevated temperatures. stackexchange.comresearchgate.net The sulfonation position also affects stability, with 2-substituted isomers like naphthalene-2-sulfonic acid being more thermodynamically stable than 1-substituted isomers. stackexchange.comquora.com

Bioavailability: While high water solubility suggests high bioavailability, the actual uptake by microorganisms can be limited. Specialized transport systems may be required for cellular uptake. nih.gov Adsorption to solids can reduce bioavailability; studies have shown that sulfonated naphthalene oligomers can adsorb to aquifer materials, with adsorption increasing with the chain length of the molecule. ethz.ch

Ecotoxicity and Environmental Impact Assessments of Sulfonated Naphthalene Derivatives

Sulfonated naphthalenes generally exhibit low to moderate acute toxicity to aquatic organisms. researchgate.net However, their persistence and potential for bioaccumulation raise concerns about chronic exposure. nih.govcanada.ca The toxicity can vary significantly between different isomers and derivatives.

A study on 2-naphthalene sulfonate found an LD50 value of 0.66 mg/15g body weight in the freshwater fish Channa punctatus. nih.gov Exposure led to oxidative stress and DNA damage, although the fish showed recovery capacity over a 30-day period. nih.gov The parent compound, naphthalene, is known to be toxic to a wide range of aquatic life, with its toxic effect attributed to narcosis. europa.eugov.bc.ca Long-term studies on fish have shown that chronic toxicity occurs at lower concentrations than acute toxicity. europa.eu For instance, a chronic test on fathead minnows exposed to naphthalene showed reduced hatchability and growth at concentrations of 0.85 mg/L. europa.eu

Table 2: Ecotoxicity Data for Naphthalene and its Sulfonated Derivatives

| Substance | Species | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Naphthalene | Rainbow Trout (Oncorhynchus mykiss) | LC50 (embryo-larval) | 0.11 | europa.eu |

| Naphthalene | Fathead Minnow (Pimephales promelas) | Chronic (decreased hatchability/growth) | 0.85 | europa.eu |

| Naphthalene | Daphnia | LC50 (QSAR predicted) | 6.1 | europa.eu |

| Naphthalene | Green Algae (Selenastrum capricornutum) | EC50 (4-hour) | 2.96 | europa.eu |

| Naphthalene-2-sulfonate | Freshwater Fish (Channa punctatus) | 96-h LC50 | 9540 | researchgate.net |